

Application Notes: Synthesis of Novel Evodine Derivatives for Anticancer Research

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Compound of Interest

Compound Name: *Evodine*

Cat. No.: *B150146*

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Introduction

Evodiamine, a quinazolinocarboline alkaloid isolated from the fruits of *Evodia rutaecarpa*, has emerged as a promising natural product scaffold for the development of novel anticancer agents.^[1] While the parent compound exhibits a range of biological activities, including anti-inflammatory and antitumor properties, its clinical application is hampered by poor water solubility and suboptimal potency.^{[1][2]} Consequently, extensive research has focused on the synthesis of novel **Evodine** (Evodiamine) derivatives to enhance their pharmacological profile, including improved solubility, greater cytotoxicity against cancer cells, and a broader spectrum of activity.^{[2][3]}

Structural modifications have been systematically explored on Evodiamine's pentacyclic ring system, with key positions for derivatization identified at the C3, N13, and N14 locations.^{[4][5]} These efforts aim to elucidate structure-activity relationships (SAR) and optimize the molecule's interaction with various cancer-specific targets. Mechanistic studies have revealed that Evodiamine derivatives exert their anticancer effects through multiple pathways, including the dual inhibition of topoisomerase I and II, modulation of the PI3K/Akt and Raf/MEK/ERK signaling pathways, and induction of apoptosis.^{[6][7][8]}

These notes provide an overview of the synthetic strategies, biological activities, and experimental protocols relevant to the development of Evodiamine derivatives as potential chemotherapeutic agents.

Structure-Activity Relationship (SAR) Summary

The potency and selectivity of Evodiamine derivatives are highly dependent on the nature and position of chemical modifications:

- N13-Position: Substitution at the N13-position has been shown to significantly enhance antitumor activity and improve solubility. For instance, the introduction of specific alkyl or cyclic groups can lead to derivatives with IC₅₀ values in the low micromolar range across various cancer cell lines.[2]
- C3-Position: The C3 position on the E-ring is a critical site for structural optimization. The introduction of aryl groups at this position via methods like the Suzuki-Miyaura coupling has yielded derivatives with substantially increased cytotoxicity compared to the parent Evodiamine.[5]
- A-Ring: Modifications on the A-ring, such as the introduction of a hydroxyl group at the C10 position, can dramatically increase potency, with some derivatives showing GI₅₀ values below 3 nM.[6][9]
- N14-Position: Substitution on the N14-phenyl group, particularly with fluorine atoms, has been explored to enhance bioactivity. Disubstituted derivatives on the N14-phenyl ring and the E-ring have shown potent inhibitory effects on liver cancer cells.[7]

Quantitative Data: Anticancer Activity of Evodiamine Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel Evodiamine derivatives against various human cancer cell lines.

Compound ID	Derivative Description	Cancer Cell Line	IC50 (µM)	Reference
Evodiamine	Parent Compound	U2OS (Osteosarcoma)	6.0	[8]
Evodiamine	Parent Compound	B16-F10 (Melanoma)	2.4	[10]
Evodiamine	Parent Compound	Lewis Lung Carcinoma	4.8	[10]
2-16	N13-substituted derivative	DU-145 (Prostate)	1.0 - 2.0	[2]
2-16	N13-substituted derivative	PC-3 (Prostate)	1.0 - 2.0	[2]
2-16	N13-substituted derivative	H460 (Lung)	1.0 - 2.0	[2]
2-16	N13-substituted derivative	MCF-7 (Breast)	1.0 - 2.0	[2]
6y	3-Aryl derivative (methylsulfonylbenzene)	HCT116 (Colon)	0.58	[5]
6y	3-Aryl derivative (methylsulfonylbenzene)	4T1 (Breast)	0.99	[5]
F-3	E-ring-disubstituted derivative	Huh7 (Liver)	0.05	[7]
F-3	E-ring-disubstituted derivative	SK-Hep-1 (Liver)	0.07	[7]
F-4	E-ring-disubstituted derivative	Huh7 (Liver)	0.04	[7]

F-4	E-ring-disubstituted derivative	SK-Hep-1 (Liver)	0.06	[7]
10j	10-hydroxyl derivative	Various	< 0.003 (GI50)	[6][9]

Experimental Protocols

Protocol 1: General Synthesis of N13-Substituted Evodiamine Derivatives

This protocol describes a general method for the synthesis of N13-substituted Evodiamine derivatives via substitution reaction, adapted from published procedures.[2]

Materials:

- Evodiamine (starting material)
- Appropriate alkyl halide or tosylate (e.g., benzyl bromide, ethyl tosylate)
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Hexane
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

- Thin Layer Chromatography (TLC) plates

Procedure:

- To a solution of Evodiamine (1.0 mmol) in anhydrous DMF (20 mL), add potassium carbonate (3.0 mmol).
- Add the corresponding alkyl halide or tosylate (1.5 mmol) to the mixture.
- Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice water (100 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash sequentially with saturated NaHCO3 solution (50 mL) and brine (50 mL).
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate as the eluent, to yield the pure N13-substituted Evodiamine derivative.
- Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Evaluation of Cytotoxicity using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC50 values of synthesized Evodiamine derivatives.[\[2\]](#)[\[11\]](#)

Materials:

- Human cancer cell line of interest (e.g., MCF-7, HCT116)
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Synthesized Evodiamine derivatives dissolved in DMSO (stock solutions)

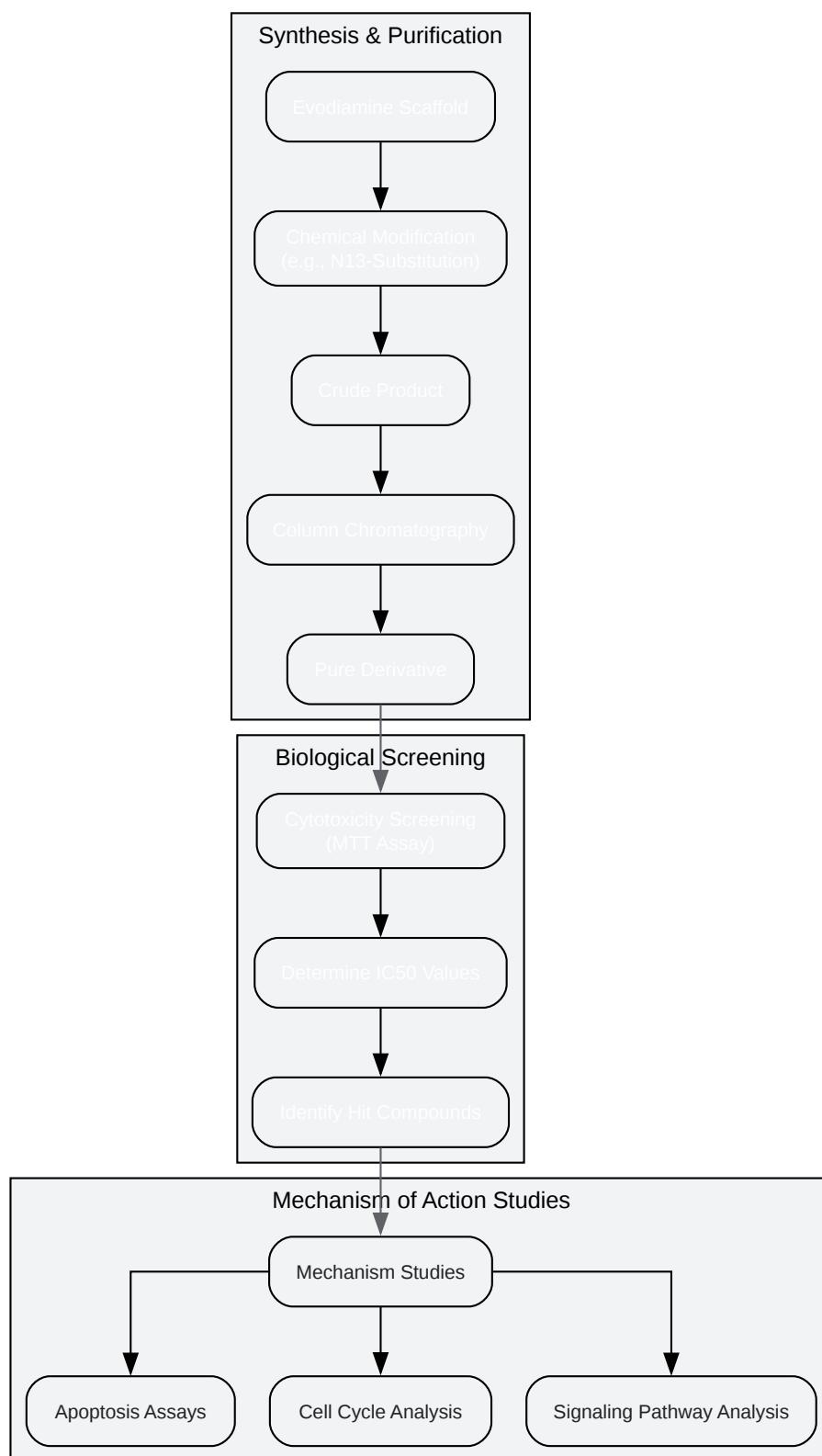
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)
- CO2 incubator (37 °C, 5% CO2)

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the synthesized Evodiamine derivatives in the complete growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%.
- Remove the medium from the wells and add 100 μ L of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
- Incubate the plate for 48-72 hours in a CO2 incubator.
- After incubation, add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT from each well.
- Add 150 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance of each well at 570 nm using a microplate reader.

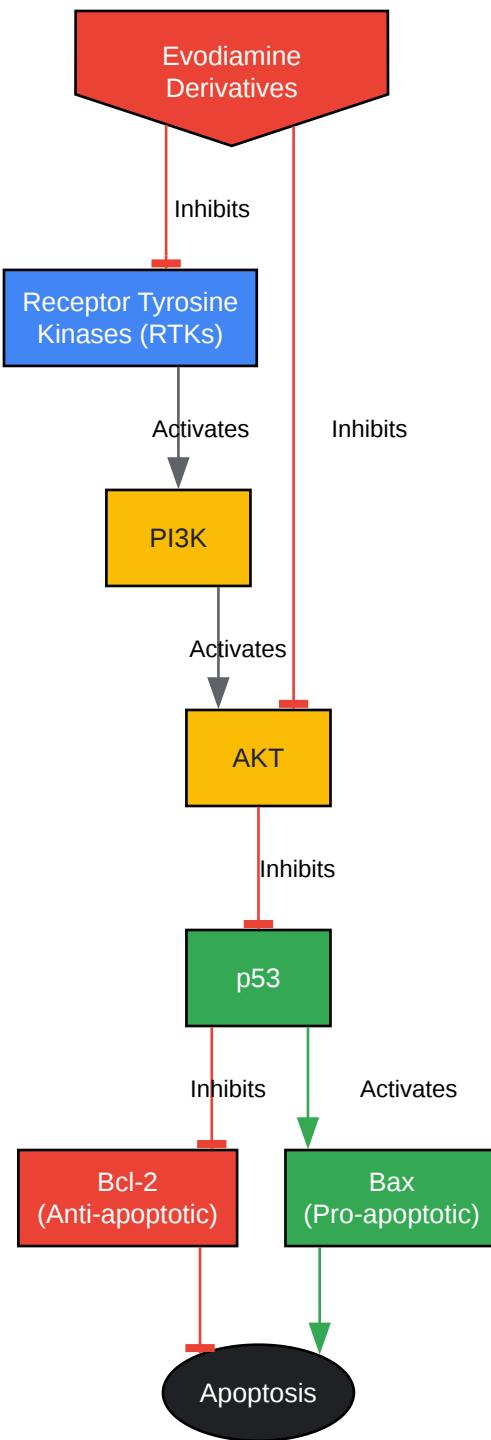
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways



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Caption: Workflow for Synthesis and Evaluation of Evodiamine Derivatives.



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